
1-Bromo-4-iodobenzene
Overview
Description
1-Bromo-4-iodobenzene (C$6$H$4$BrI) is a para-dihalogenated aromatic compound featuring bromine and iodine substituents on opposite positions of a benzene ring. Its molecular weight is 282.90 g/mol, and it is characterized by high purity (≥98%), making it a critical reagent in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-iodobenzene can be synthesized through a diazotization reaction. The process begins with 4-bromoaniline, which is treated with concentrated sulfuric acid and sodium nitrite to form the diazonium salt. This intermediate is then treated with potassium iodide to yield this compound .
Industrial Production Methods: In an industrial setting, the synthesis involves dissolving 4-bromoaniline in a sulfuric acid medium, followed by reaction with sodium nitrite at low temperatures to form the diazonium salt. The subsequent iodination reaction with potassium iodide in the presence of chloroform results in the formation of this compound. This method is efficient and yields a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-iodobenzene undergoes various types of reactions, including:
Substitution Reactions: The iodine atom can be selectively substituted in reactions such as the Sonogashira coupling, where it reacts with terminal alkynes to form bis(4-bromophenyl)acetylene.
Coupling Reactions: It participates in copper-free Sonogashira coupling in aqueous acetone, forming products like β,β-dibromostyrenes.
Common Reagents and Conditions:
Sonogashira Coupling: Typically involves palladium catalysts and copper co-catalysts in the presence of a base.
Iodination: Potassium iodide is used in the presence of sulfuric acid and sodium nitrite.
Major Products:
Bis(4-bromophenyl)acetylene: Formed through symmetrical Sonogashira coupling.
β,β-Dibromostyrenes: Resulting from copper-free Sonogashira coupling.
Scientific Research Applications
Organic Synthesis
Key Reactions:
1-Bromo-4-iodobenzene is frequently employed in several key organic reactions, including:
- Suzuki-Miyaura Coupling: This reaction allows the formation of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.
- Stille Coupling: Utilized for synthesizing complex organic molecules.
- Sonogashira Coupling: Acts as a substrate in copper-free Sonogashira reactions, facilitating the formation of carbon-carbon bonds.
Table 1: Common Reactions Involving this compound
Reaction Type | Description |
---|---|
Suzuki-Miyaura | Formation of biaryl compounds |
Stille Coupling | Synthesis of organometallic compounds |
Sonogashira Coupling | Carbon-carbon bond formation in alkynes |
Pharmaceutical Applications
In medicinal chemistry, this compound serves as a precursor for the synthesis of bioactive compounds. Its halogen atoms enhance the pharmacological properties of drug candidates by influencing their electronic properties.
Case Study: Antidiabetic Agents
Research indicates that derivatives of this compound are being investigated for their potential as DPP-IV inhibitors, which are crucial in the development of antidiabetic medications . The dual halogenation improves binding affinity and metabolic stability.
Material Science
This compound plays a significant role in developing advanced functional materials, including:
- Conducting Polymers: The presence of bromine and iodine enhances the electrical properties of polymers.
- Liquid Crystals: Used in display technologies due to its thermal stability and optical characteristics.
- Organic Light Emitting Diodes (OLEDs): Contributes to the design of materials with improved efficiency.
Table 2: Functional Materials Derived from this compound
Material Type | Application |
---|---|
Conducting Polymers | Electronics and sensors |
Liquid Crystals | Displays and optical devices |
OLEDs | Energy-efficient lighting |
Halogen Chemistry Studies
As a model compound, this compound is extensively used to study halogenation reactions and regioselectivity. Its reactivity allows researchers to explore new catalytic systems and optimize reaction conditions for complex organic transformations.
Research Insights:
Studies have demonstrated that the distinct reactivity of bromine and iodine enables selective halogenation processes, which are vital for synthesizing novel compounds with desired properties .
Mechanism of Action
The mechanism of action of 1-bromo-4-iodobenzene involves its reactivity as an aryl halide. The presence of both bromine and iodine atoms allows for selective reactions, where the iodine atom is more reactive and can be substituted first. This selective reactivity is exploited in various coupling reactions, enabling the formation of complex organic molecules .
Comparison with Similar Compounds
Key Properties:
- Physical State : White to pale yellow crystalline solid.
- Melting Point : 62–64°C.
- Boiling Point : ~250°C.
- Solubility : Insoluble in water; soluble in organic solvents (e.g., acetone, chloroform, THF) .
- Reactivity : The iodine atom is more reactive than bromine in cross-coupling reactions due to its lower electronegativity and larger atomic radius, enabling selective functionalization .
Structural and Physical Properties
Table 1 compares 1-bromo-4-iodobenzene with other para-dihalogenated benzenes:
Key Observations :
- Halogen Size Impact : Larger halogens (e.g., iodine) increase molecular weight and boiling points due to stronger London dispersion forces.
- Melting Points : Iodine-containing compounds exhibit higher melting points than fluorine analogs due to increased polarizability.
Reactivity in Cross-Coupling Reactions
Table 2 highlights reactivity differences in common reactions:
Key Observations :
- Halogen Reactivity Order : I > Br > Cl in oxidative addition due to bond strength (C–I < C–Br < C–Cl) .
- Chemoselectivity : In cyanation, iodine acts as the primary leaving group, retaining bromine for further functionalization .
- Steric Effects : Bulkier halogens (e.g., iodine) may slow reactions in sterically hindered environments .
Thermodynamic Stability
Vapor pressure studies (Journal of Chemical Thermodynamics, 1998) reveal:
- This compound : Lower vapor pressure than 1-bromo-4-chlorobenzene due to higher molecular weight and stronger intermolecular forces .
- Thermal Decomposition : Iodine’s lower bond dissociation energy makes this compound more prone to decomposition at high temperatures compared to chloro analogs .
Unique Advantages and Limitations
Advantages of this compound
- Dual Functionalization : Enables sequential reactions (e.g., iodination followed by bromination) in multi-step syntheses .
- Material Compatibility: Ideal for halogen-rich nanomaterials (e.g., edge-halogenated nanographenes) due to iodine’s electronic effects .
- High Chemoselectivity : Preferred in tandem reactions where selective activation is critical .
Limitations
- Cost : Iodine’s scarcity increases cost compared to chloro/bromo analogs .
Biological Activity
1-Bromo-4-iodobenzene, a mixed aryl halide with the molecular formula CHBrI, has garnered attention in both organic chemistry and pharmaceutical research due to its unique structural properties and biological activity. This compound features a bromine and an iodine atom attached to a benzene ring at the para positions, which significantly influences its reactivity and potential applications in drug development.
- Molecular Formula : CHBrI
- Molecular Weight : 282.9 g/mol
- CAS Number : 589-87-7
- EINECS Number : 209-662-7
This compound is primarily utilized as a versatile building block in organic synthesis, particularly in the preparation of biologically active compounds. Its halogen substituents allow for selective reactivity, making it an essential intermediate in various synthetic pathways.
Pharmaceutical Development
This compound has been employed as an intermediate in the synthesis of several bioactive compounds. The presence of halogens enhances the lipophilicity of drug candidates, improving their ability to penetrate cell membranes and interact with biological targets. This property is particularly valuable in the development of:
- Antidiabetic Agents : It is used to synthesize aminomethyl-piperidones, which have shown potential as DPP-IV inhibitors, contributing to antidiabetic activities .
- Anticancer Compounds : The compound's halogenation can enhance pharmacological properties, making it suitable for developing anti-cancer agents .
- Antimicrobial Agents : Its structural characteristics allow for modifications that improve antimicrobial efficacy .
Toxicological Studies
Toxicity assessments have indicated that this compound exhibits significant biological effects at varying concentrations:
Study Type | Observation | LD50 (mg/kg) |
---|---|---|
Acute Oral Toxicity | Tremors, weight loss, lethargy | 2,700 (95% CI: 2,200−3,200) |
Inhalation Toxicity | Respiratory distress, body weight loss | 18,000 (95% CI: 15,000−21,000) |
In studies involving rats, exposure to high doses resulted in severe physiological responses including tremors and respiratory issues. These findings highlight the importance of handling this compound with caution in laboratory settings.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to participate in various chemical reactions:
- Palladium-Catalyzed Cross-Coupling Reactions : It serves as a key reagent in Suzuki-Miyaura and Stille coupling processes, facilitating the formation of complex biaryl compounds essential for drug development .
- Selective Halogen Reactivity : The iodine atom is generally more reactive than the bromine atom, allowing for selective substitution reactions that are crucial for synthesizing targeted bioactive molecules .
Case Studies
Several studies have demonstrated the utility of this compound in synthesizing novel compounds with enhanced biological activities:
- Synthesis of DPP-IV Inhibitors :
- Researchers have successfully synthesized aminomethyl-piperidones using this compound as an intermediate. These compounds showed promising results in lowering blood glucose levels in diabetic models.
- Development of Anticancer Agents :
- In a study aimed at creating new anticancer drugs, derivatives of this compound were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The halogenated compounds exhibited increased potency compared to their non-halogenated counterparts.
Q & A
Basic Research Questions
Q. What are the primary safety considerations when handling 1-bromo-4-iodobenzene in laboratory settings?
While the compound is not classified as a carcinogen (IARC), inhalation may cause respiratory irritation . Key precautions include using fume hoods, wearing PPE (gloves, goggles), and avoiding direct skin contact. Limited data on chronic toxicity or bioaccumulation necessitate conservative risk management, such as rigorous waste disposal protocols .
Q. How can researchers confirm the purity of this compound after synthesis or procurement?
Gas chromatography-mass spectrometry (GC/MS) is effective for purity analysis, with this compound showing a characteristic retention time of 10.7 minutes. Contaminants like biphenyl derivatives can be identified at higher retention times . Sublimation studies under controlled pressure (e.g., using diaphragm manometry) also aid in purification, as vapor pressure data for crystalline forms are well-documented .
Q. What synthetic routes are commonly used to prepare this compound?
A diazo coupling reaction starting from 4-bromoaniline yields the compound in high purity . Alternative methods include halogen-exchange reactions or sequential functionalization of benzene derivatives. Researchers should monitor reaction conditions (e.g., temperature, catalyst loading) to avoid side products like dihalogenated biphenyls .
Advanced Research Questions
Q. How does the reactivity of this compound differ in cross-coupling reactions compared to monohalogenated analogs?
The bromine and iodine substituents enable sequential functionalization via selective coupling. For example, Suzuki-Miyaura reactions preferentially target the iodine site under mild conditions, while Ullmann couplings favor bromine at higher temperatures. This dual reactivity is exploited in modular synthesis, such as constructing phosphonate derivatives via Pd-catalyzed coupling with Cs₂CO₃ in THF . Kinetic studies suggest iodine’s lower bond dissociation energy accelerates oxidative addition in catalytic cycles .
Q. What experimental strategies resolve contradictions in catalytic efficiency during carbonylative Suzuki coupling of this compound?
CO pressure significantly impacts yield: optimal results (≥80%) are achieved at 10–15 bar, whereas lower pressures (<5 bar) favor non-carbonylated biphenyl byproducts. Catalyst choice (e.g., Pd nanoparticles vs. homogeneous Pd complexes) and ligand design (e.g., 1,10-phenanthroline) further modulate selectivity . Researchers should use in situ monitoring (e.g., FTIR for CO uptake) to refine reaction parameters .
Q. How can thermodynamic data inform the purification and storage of this compound?
Sublimation enthalpy (ΔcrgHm° = 78.53 kJ·mol⁻¹) and heat capacity (Cp = 25.51 J·K⁻¹·mol⁻¹) indicate stability under inert atmospheres at ≤25°C . However, vapor pressure curves (log P vs. 1/T) reveal sensitivity to temperature fluctuations, necessitating cold storage (<4°C) for long-term preservation. Differential scanning calorimetry (DSC) is recommended to detect polymorphic transitions .
Q. What methodologies quantify the degree of functionalization in this compound-modified carbon allotropes?
GC/MS analysis of organic extraction phases identifies unreacted starting material and functionalized products. Quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) or X-ray photoelectron spectroscopy (XPS) can validate surface attachment efficiency. Contradictions in functionalization density often arise from solvent polarity effects or incomplete sonication during dispersion .
Q. Methodological Guidance
Q. How should researchers design experiments to mitigate incomplete coupling in Sonogashira reactions with this compound?
Use excess terminal alkynes (1.5–2 eq) and CuI co-catalysts to suppress homo-coupling. Degassing solvents (e.g., THF, DMA) and maintaining anhydrous conditions are critical. Post-reaction purification via column chromatography (SiO₂, CH₂Cl₂/EtOH) isolates desired alkynylated products, as demonstrated in synthesizing diphenylacetylene derivatives .
Q. What analytical techniques are most effective for characterizing reaction intermediates in multi-step syntheses involving this compound?
High-resolution mass spectrometry (HRMS) and heteronuclear NMR (¹H, ¹³C, ¹¹B) provide structural confirmation. For example, ³¹P NMR tracks phosphonate intermediates in Pd-catalyzed reactions . Single-crystal X-ray diffraction resolves stereochemical ambiguities in biphenyl or macrocyclic products .
Q. How can computational modeling optimize reaction pathways for this compound derivatives?
Density functional theory (DFT) calculations predict activation barriers for oxidative addition steps, guiding catalyst selection (e.g., Pd vs. Cu). Machine learning tools (e.g., PubChem’s AI-powered synthesis planner) propose feasible routes for complex targets like enzyme inhibitors or DSSC sensitizers .
Properties
IUPAC Name |
1-bromo-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrI/c7-5-1-3-6(8)4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCUXODGPMAHRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060433 | |
Record name | Benzene, 1-bromo-4-iodo- | |
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Molecular Weight |
282.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Light brown crystalline powder; [Alfa Aesar MSDS] | |
Record name | 1-Bromo-4-iodobenzene | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | 1-Bromo-4-iodobenzene | |
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CAS No. |
589-87-7 | |
Record name | 1-Bromo-4-iodobenzene | |
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Record name | Benzene, 1-bromo-4-iodo- | |
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Record name | 1-Bromo-4-iodobenzene | |
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Record name | Benzene, 1-bromo-4-iodo- | |
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Record name | 1-bromo-4-iodobenzene | |
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Retrosynthesis Analysis
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